The compound is derived from pyrrolidine and benzoic acid, specifically featuring a dioxo group in the pyrrolidine ring. It falls under the category of heterocyclic compounds and esters, often utilized in pharmaceutical applications due to its reactivity and ability to serve as a functional group in drug design.
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3,4-difluorobenzoate typically involves several key steps:
The molecular structure of 2,5-Dioxopyrrolidin-1-yl 3,4-difluorobenzoate can be described as follows:
The compound's structure can be represented by its SMILES notation: C1(C(=O)N(C(=O)C1)C(=O)O)C(C(=O)OC2=CC=C(C(F)=C(F)C=C2)C(=O)O)
.
2,5-Dioxopyrrolidin-1-yl 3,4-difluorobenzoate participates in various chemical reactions:
The mechanism of action for compounds like 2,5-Dioxopyrrolidin-1-yl 3,4-difluorobenzoate primarily revolves around its ability to act as a reactive intermediate in biological systems:
The physical and chemical properties of 2,5-Dioxopyrrolidin-1-yl 3,4-difluorobenzoate include:
The applications of 2,5-Dioxopyrrolidin-1-yl 3,4-difluorobenzoate are diverse:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5